molecular formula C19H18ClN3O2 B12916595 3-(3-Chlorobenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione CAS No. 81215-70-5

3-(3-Chlorobenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

Katalognummer: B12916595
CAS-Nummer: 81215-70-5
Molekulargewicht: 355.8 g/mol
InChI-Schlüssel: QMZHOPRQSGJBFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chlorobenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(3-Chlorobenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a complex organic compound with notable biological activities. Its unique molecular structure combines a triazepine ring with a phthalazine moiety and a chlorobenzyl substituent, contributing to its potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties and other pharmacological effects.

  • Molecular Formula : C19H18ClN3O2
  • Molecular Weight : 355.82 g/mol
  • Structure : The compound features a triazepine ring fused with a phthalazine structure and is characterized by the presence of a chlorobenzyl group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have screened this compound against various cancer cell lines with promising results:

Cell Line IC50 (µM) Reference
Hepatocellular carcinoma (HePG-2)15.05Moustakim et al. (2017)
Mammary gland breast cancer (MCF-7)17.23Moustakim et al. (2017)
Prostate cancer (PC3)>100Moustakim et al. (2017)
Colorectal carcinoma (HCT-116)21.93Moustakim et al. (2017)

The compound has been identified as a potential lead for developing new anticancer agents due to its structure and activity against multiple cancer types.

The mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is believed to interact with key enzymes involved in cancer metabolism and signaling pathways. Interaction studies suggest that the chlorobenzyl substituent may enhance binding affinity to specific biological targets .

Other Biological Activities

In addition to its anticancer properties, compounds structurally similar to this compound have shown potential as:

  • Dipeptidyl Peptidase Inhibitors : These compounds may exhibit anti-diabetic effects by inhibiting enzymes that break down incretin hormones.
  • Neuroprotective Agents : Some studies suggest potential neuroprotective effects that could be beneficial in treating neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of phthalazine derivatives with chlorobenzylamine under controlled conditions to yield the desired triazepine structure. The reaction parameters such as temperature and solvent choice are critical for optimizing yield and purity .

Case Studies

Several studies have explored the anticancer efficacy of triazepine derivatives similar to our compound:

  • Study on Triazolo[3,4-a]phthalazines : This research highlighted the anticancer activities of various synthetic derivatives against hepatocellular carcinoma and other cancer cell lines .
  • Evaluation of Piperazinyl Triazolophthalazines : A series of piperazinyl triazolophthalazines were synthesized and evaluated for their cytotoxicity against multiple human cancer cell lines with varying degrees of success .

Eigenschaften

CAS-Nummer

81215-70-5

Molekularformel

C19H18ClN3O2

Molekulargewicht

355.8 g/mol

IUPAC-Name

3-[(3-chlorophenyl)methyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione

InChI

InChI=1S/C19H18ClN3O2/c20-17-7-3-4-14(8-17)9-21-12-18(24)22-10-15-5-1-2-6-16(15)11-23(22)19(25)13-21/h1-8H,9-13H2

InChI-Schlüssel

QMZHOPRQSGJBFC-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2CN3N1C(=O)CN(CC3=O)CC4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.